Nitrosobenzene
Overview
Description
Nitrosobenzene is an organic compound with the formula C₆H₅NO. It is one of the prototypical organic nitroso compounds, characterized by a dark green color in its monomeric form and a pale yellow color in its dimeric form. This compound exists in equilibrium between its monomer and dimer forms, with the monomer being favored at higher temperatures and lower concentrations .
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene: One common method for preparing this compound involves the reduction of nitrobenzene to phenylhydroxylamine, which is then oxidized by sodium dichromate.
Oxidation of Aniline: Another method involves the oxidation of aniline using peroxymonosulfuric acid (Caro’s acid) or potassium peroxymonosulfate under biphasic conditions.
Industrial Production Methods:
Direct Nitrosation: Industrially, this compound can be produced by direct nitrosation of benzene using nitrosyl chloride (NOCl) or other nitrosating agents.
Solid-State Synthesis: Solid-state synthesis methods have also been explored, where this compound is prepared by the reaction of diphenylmercury with nitrosyl bromide (NOBr).
Types of Reactions:
Oxidation and Reduction: this compound can be reduced to aniline and oxidized to nitrobenzene.
Substitution Reactions:
Diels-Alder Reactions: this compound participates in Diels-Alder reactions with dienes.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as sodium dichromate and peroxymonosulfuric acid are used.
Substitution: Anilines are used as reagents in the Mills reaction.
Major Products:
Aniline: Produced from the reduction of this compound.
Azobenzene Derivatives: Formed from the substitution reactions with anilines.
Mechanism of Action
Target of Action
Nitrosobenzene is an organic compound that primarily targets aromatic compounds . It is a prototypical organic nitroso compound, characterized by its unique nitrogen-oxygen combination located next to a carbon backbone .
Mode of Action
This compound interacts with its targets through various chemical reactions. It undergoes Diels–Alder reactions with dienes . Additionally, it condenses with anilines to afford azobenzene derivatives in a reaction known as the Mills reaction or Baeyer-Mills reaction . Reduction of this compound produces aniline .
Biochemical Pathways
This compound participates in several biochemical pathways. It is involved in the reductive transformations of organic nitro compounds . The conversion is triggered by CO2˙− and photoinduced e− via a stepwise hydrogenation route (NB → NSB → PHA → AN) accounting for 10% AN yield and an indirect route (AOB → AB → AN) for the remaining 90% AN . The reductions of NSB and AOB are the rate-determining steps .
Pharmacokinetics
It is known that this compound exists in equilibrium with its pale yellow dimer . The monomer-dimer equilibrium is influenced by temperature and concentration, with the monomer favored at higher temperatures and lower concentrations .
Result of Action
The result of this compound’s action is the production of various compounds. For instance, the reduction of this compound produces aniline . In aerated cells, the presence of nitrobenzenes resulted in either inhibition or stimulation of oxygen utilization .
Action Environment
Environmental factors significantly influence the action of this compound. For instance, a high initial nitrobenzene concentration and high pH value are beneficial to nitrobenzene reduction . Furthermore, the use of DIPEA proves pivotal in achieving moderate to high yields, emphasizing its significance in this environmentally friendly synthesis .
Biochemical Analysis
Biochemical Properties
Nitrosobenzene undergoes Diels–Alder reactions with dienes . Reduction of this compound produces aniline .
Cellular Effects
This compound metabolites have a wide range of toxicological effects . For example, methemoglobinemia is caused by the interaction of hemoglobin with the metabolites of nitrobenzene reduction (this compound, phenylhydroxylamine, and aniline) .
Molecular Mechanism
This compound and other nitrosoarenes typically participate in a monomer-dimer equilibrium . The dimers are often favored in the solid state, whereas the deeply colored monomers are favored in dilute solution or at higher temperatures . The dimers can be formulated as Ar (O −)N + =N + (O −)Ar .
Temporal Effects in Laboratory Settings
This compound exists in the solution phase as a mixture of monomer and dimer in dynamic equilibrium whose composition is dependent on temperature (monomer favored at higher temperature) and concentration (monomer favored at low concentration), as well as the identity of the medium (gas phase or solvent) .
Dosage Effects in Animal Models
In experimental animals, nitrobenzene is acutely toxic . For the rat, the oral LD50 is 640 mg/kg body weight and the dermal LD50 2100 mg/kg body weight . High doses cause neurological symptoms .
Metabolic Pathways
Two pathways for nitrobenzene metabolism have been proposed: (1) reduction of the nitro group to form aniline, followed by ring oxidation to form aminophenols, which can conjugate with glucuronide or sulfate, and (2) ring oxidation to form nitrophenols, which can conjugate with glucuronide or sulfate .
Transport and Distribution
Most occupational exposure to nitrobenzene occurs through the skin or through breathing . Both ingestion and inhalation exposures for the people are possible, and they are most likely to occur in people close to hazardous waste sites or industrial/manufacturing sources .
Scientific Research Applications
Nitrosobenzene has a wide range of applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of various organic compounds, including secondary amines and N-heterocycles.
Biology and Medicine: this compound derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Nitrobenzene: Similar to nitrosobenzene but contains a nitro group (NO₂) instead of a nitroso group (NO).
Aniline: The reduced form of this compound, containing an amino group (NH₂) instead of a nitroso group.
Uniqueness of this compound:
Properties
IUPAC Name |
nitrosobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-7-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRKCXQQSUWLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060417 | |
Record name | Nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-96-9 | |
Record name | Nitrosobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NITROSOBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66479 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, nitroso- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrosobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NITROSOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI9W9E8G2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Nitrosobenzene?
A1: The molecular formula of this compound is C6H5NO, and its molecular weight is 107.11 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound shows distinct peaks in various spectroscopic analyses:* IR Spectroscopy: [, , ] Characteristic absorptions for N=O stretching and C-N stretching vibrations. * NMR Spectroscopy: [, ] Chemical shifts observed for aryl protons, providing information about the electronic environment.* Mass Spectrometry: [] Exhibits a parent ion peak corresponding to its molecular weight and fragmentation patterns useful for structural elucidation.
Q3: Is this compound stable in solution?
A3: this compound exists in a monomer-dimer equilibrium in solution. [, , ] The position and nature of substituents on the benzene ring can influence the equilibrium. []
Q4: How does temperature affect this compound in its solid state?
A4: this compound dimers can undergo photothermal reactions in the solid state. [] For instance, UV irradiation can lead to dissociation of the dimers, and subsequent thermal treatment can reverse the process, resulting in dimerization.
Q5: Can this compound act as a ligand in metal complexes?
A5: Yes, this compound can act as a bridging ligand, coordinating to metal centers through its nitrogen and oxygen atoms. [, ]
Q6: What is the role of metal oxides in the conversion of this compound to Nitrobenzene?
A6: Transition metal oxides can catalyze the oxidation of this compound to Nitrobenzene. [, ] This reaction is of interest for both practical applications and understanding fundamental surface chemistry.
Q7: How do different metal oxides compare in their catalytic activity towards this compound?
A7: α-Mn3O4 has been shown to be more active than SiO2 and γ-Al2O3 in catalyzing the oxidation of this compound. [] The difference in reactivity is attributed to the ability of α-Mn3O4 to participate in redox mechanisms involving lattice oxygen.
Q8: Have computational methods been used to study this compound?
A8: Yes, CNDO calculations have been used to investigate the electron population at the nitroso nitrogen in this compound and its derivatives. [] These calculations can provide insights into the reactivity and electronic properties of this compound.
Q9: How do substituents on the benzene ring affect the reactivity of this compound?
A9: Substituents significantly influence this compound reactivity:* Electron-withdrawing groups: Can increase the reaction rate with nucleophiles. [] * Electron-donating groups: Can decrease the reaction rate with nucleophiles. [] * Steric hindrance: Bulky substituents, especially in the ortho positions, can hinder reactions and alter the reactivity. [, ]
Q10: Are there strategies to stabilize this compound?
A10: While specific formulation strategies are not detailed in the provided abstracts, understanding the factors influencing this compound stability, such as its tendency to dimerize and undergo photothermal reactions, can inform stabilization strategies. [, , ]
Q11: Is this compound toxic?
A11: this compound is considered toxic and can cause oxidative damage in biological systems. [, , ] It can induce the formation of methemoglobin, which reduces the oxygen-carrying capacity of red blood cells. [, ]
Q12: What is the mechanism of this compound toxicity in erythrocytes?
A12: this compound can be reduced to phenylhydroxylamine within erythrocytes. [] This process generates hydrogen peroxide, leading to oxidative damage to hemoglobin and ultimately hemolysis.
Q13: Can this compound be degraded by microorganisms?
A13: The green alga Chlorella pyrenoidosa can partially convert this compound to hydroxamic acid metabolites. [] This suggests a potential biodegradation pathway for this compound in the environment.
Q14: What analytical techniques are used to study this compound and its reactions?
A14: Various techniques are employed, including:* IR Spectroscopy: To identify adsorbed species and study surface reactions. [, ]* Mass Spectrometry: To identify reaction products and intermediates. [, , ]* NMR Spectroscopy: To study monomer-dimer equilibria, reaction kinetics, and identify reaction products. [, , , ]* Electron Spin Resonance (ESR) Spectroscopy: To detect and characterize radical species formed during reactions involving this compound. [, , , ]* High-Performance Liquid Chromatography (HPLC) coupled with EPR or mass spectrometry: To separate and identify this compound adducts with biological molecules. []
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